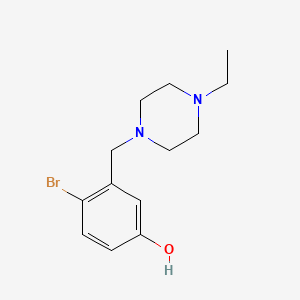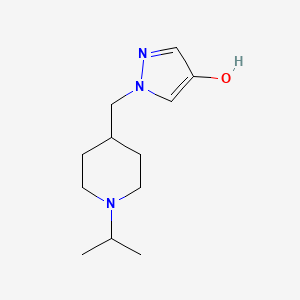
3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one is a chemical compound belonging to the class of chalcones Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α, β-unsaturated carbonyl system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2,6-dichlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired chalcone .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yields and purity of the product. The product is then purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids, or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted chalcones or related derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Exhibits antifungal, antibacterial, and antiviral activities.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant properties.
Industry: Used in the development of photochromic materials and as a precursor for the synthesis of dyes and pigments
Wirkmechanismus
The biological activities of 3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 6-(2,6-Dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one
Uniqueness
3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one stands out due to its unique combination of biological activities and chemical reactivity. Its dichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
| 81226-97-3 | |
Molekularformel |
C15H10Cl2O |
Molekulargewicht |
277.1 g/mol |
IUPAC-Name |
(E)-3-(2,6-dichlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O/c16-13-7-4-8-14(17)12(13)9-10-15(18)11-5-2-1-3-6-11/h1-10H/b10-9+ |
InChI-Schlüssel |
DBXDWKVTMRWZDM-MDZDMXLPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[2-((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-ethoxy]-acetic acid](/img/structure/B12080940.png)


